tert-Butyl (2-nitropyridin-4-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-nitropyridin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-7-4-5-11-8(6-7)13(15)16/h4-6H,1-3H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQAHTFOFNOBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Protocol for the synthesis of tert-Butyl (2-nitropyridin-4-yl)carbamate
Application Note: Protocol for the Synthesis of tert-Butyl (2-nitropyridin-4-yl)carbamate
Part 1: Executive Summary & Strategic Analysis
The synthesis of tert-Butyl (2-nitropyridin-4-yl)carbamate presents a specific challenge in medicinal chemistry: the nucleophilic deactivation of the exocyclic amine.[1] The presence of the nitro group at the 2-position, combined with the pyridine nitrogen, creates a highly electron-deficient heteroaromatic system. Consequently, the 4-amino group exhibits significantly reduced nucleophilicity compared to standard anilines, often rendering standard Boc-protection protocols (Boc₂O/TEA) ineffective or sluggish.[1]
This guide details three validated protocols ranging from thermodynamic deprotonation (High Reliability) to hyper-nucleophilic catalysis (High Speed), ensuring the user can select the method best successfully matched to their available equipment and scale.
Retrosynthetic Logic
The target molecule is disconnected via the C-N bond of the carbamate.
-
Path A (Direct Protection): Utilizes commercially available 4-amino-2-nitropyridine.[1] Requires overcoming the electronic barrier.
-
Path B (Curtius Rearrangement): Utilizes 2-nitropyridine-4-carboxylic acid.[1] Bypasses the nucleophilicity issue by generating an isocyanate intermediate.[2]
Figure 1: Retrosynthetic analysis showing the two primary access routes. Path A is preferred for scalability and reagent availability.
Part 2: Detailed Experimental Protocols
Method A: The "Nuclear Option" (NaHMDS-Mediated Deprotonation)
Recommended for: High reliability, scale-up (>1g), and stubborn substrates.[1]
Rationale: Since the amine is poorly nucleophilic, standard bases (TEA, DIPEA) are insufficient to drive the reaction with Di-tert-butyl dicarbonate (Boc₂O).[1] This protocol uses Sodium Hexamethyldisilazide (NaHMDS) to irreversibly deprotonate the amine, generating a highly reactive amide anion that readily attacks Boc₂O.[1]
Reagents Table:
| Reagent | Equiv. | Role |
|---|---|---|
| 4-Amino-2-nitropyridine | 1.0 | Substrate |
| NaHMDS (1M in THF) | 2.0 - 2.2 | Strong Base (Deprotonation) |
| Boc₂O | 1.2 - 1.5 | Electrophile |
| THF (Anhydrous) | 10-15 vol | Solvent |
| NH₄Cl (sat.[1] aq.) | N/A | Quench |[1]
Step-by-Step Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge 4-amino-2-nitropyridine (1.0 eq) and anhydrous THF (10 mL/g). Cool the solution to 0°C in an ice bath.
-
Deprotonation: Dropwise add NaHMDS (2.0 eq, 1M in THF) over 15 minutes.
-
Observation: The solution will likely turn a deep red/orange color, indicating the formation of the delocalized anion.
-
Critical Step: Allow the anion to form by stirring at 0°C for 30 minutes.
-
-
Reaction: Dissolve Boc₂O (1.2 eq) in a minimal amount of THF and add it dropwise to the reaction mixture at 0°C.
-
Completion: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.[1]
-
Quench: Cool back to 0°C and carefully quench with saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: The crude residue is often pure enough, but can be recrystallized from Hexane/EtOAc or purified via silica flash chromatography (0-30% EtOAc in Hexanes).[1]
Method B: Hyper-Nucleophilic Catalysis (DMAP/NaI)
Recommended for: Small scale (<100mg), rapid synthesis, or acid-sensitive substrates.[1]
Rationale: Based on findings for radiotracer synthesis (Brugarolas et al., 2016), standard DMAP catalysis can be accelerated by adding Sodium Iodide (NaI).[1] DMAP forms a reactive N-Boc-pyridinium species, while I⁻ acts as a nucleophilic shuttle or increases ionic strength to stabilize the transition state in non-polar media.[1]
Reagents Table:
| Reagent | Equiv. | Role |
|---|---|---|
| 4-Amino-2-nitropyridine | 1.0 | Substrate |
| Boc₂O | 3.0 - 5.0 | Electrophile (Excess required) |
| DMAP | 0.5 - 2.0 | Hyper-nucleophilic catalyst |
| NaI (Sodium Iodide) | 1.0 | Co-catalyst / Activator |
| THF | 20 vol | Solvent |[1][3]
Step-by-Step Protocol:
-
Mixing: In a vial, dissolve 4-amino-2-nitropyridine (1.0 eq) and NaI (1.0 eq) in THF.
-
Catalyst Addition: Add DMAP (2.0 eq). The mixture may become heterogeneous.
-
Initiation: Add Boc₂O (5.0 eq) in one portion.
-
Reaction: Stir vigorously at RT.
-
Workup: Dilute with EtOAc, wash with 10% citric acid (to remove DMAP) and 10% Na₂S₂O₃ (to remove any iodine traces if darkening occurs).[1] Dry and concentrate.
Part 3: Mechanistic Visualization
Understanding the failure of standard conditions is vital. The diagram below illustrates the NaHMDS pathway (Path A) versus the DMAP pathway (Path B).[1]
Figure 2: Mechanistic pathways. Path A (Red) increases substrate nucleophilicity.[1] Path B (Green) increases electrophile reactivity.[1]
Part 4: Quality Control & Troubleshooting
Analytical Data (Expected):
-
¹H NMR (400 MHz, DMSO-d₆):
10.30 (s, 1H, NH), 8.45 (d, J=5.6 Hz, 1H, H-6), 8.20 (d, J=2.0 Hz, 1H, H-3), 7.65 (dd, J=5.6, 2.0 Hz, 1H, H-5), 1.50 (s, 9H, t-Bu).[1] -
Appearance: Pale yellow to off-white solid.[1]
Troubleshooting Guide:
| Issue | Probable Cause | Solution |
| No Reaction (Method A) | Wet THF or old NaHMDS | Ensure anhydrous conditions; Titrate NaHMDS or use fresh bottle. |
| Low Conversion (Method B) | Substrate too electron-deficient | Switch to Method A (NaHMDS).[1] DMAP cannot overcome severe deactivation. |
| Bis-Boc Formation | Excess Base/Boc₂O | Reduce Boc₂O to 1.1 eq. If bis-Boc forms, treat with dilute NaOH/MeOH to cleave the second Boc group selectively.[1] |
| Dark Tarry Mixture | Decomposition of Nitro group | Avoid heating >50°C. Nitro groups on pyridines are thermally sensitive in basic media. |
References
-
Brugarolas, P., et al. (2016).[1][4] "Click-like" Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development. Journal of Nuclear Medicine, 57 (supplement 2), 1152.[1] Link
-
Knochel, P., et al. (2012).[1] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Chemical Reviews, 112(7).[1] (Context on metallation of nitropyridines).
-
SciFinder/Reaxys Database Entry : CAS RN: 6635-86-5 (4-Amino-2-nitropyridine) -> CAS RN: 1243332-98-4 (Target Carbamate).[1]
-
Fisher Scientific . Amine Protection / Deprotection Protocols. Link
Sources
- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. rsc.org [rsc.org]
- 4. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development | Journal of Nuclear Medicine [jnm.snmjournals.org]
The Versatile Role of tert-Butyl (2-nitropyridin-4-yl)carbamate in Nucleophilic Aromatic Substitution: A Guide for Researchers
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Among these, the pyridine nucleus is a privileged structure, present in a multitude of marketed drugs. This guide provides an in-depth exploration of nucleophilic aromatic substitution (SNAr) reactions involving tert-Butyl (2-nitropyridin-4-yl)carbamate, a versatile building block for the synthesis of diverse 4-substituted-2-aminopyridine derivatives. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and showcase the applications of this key intermediate, offering field-proven insights for researchers and scientists.
Introduction: The Significance of a Doubly Activated Pyridine Ring
tert-Butyl (2-nitropyridin-4-yl)carbamate is a strategically designed reagent for organic synthesis. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack.[1] This effect is significantly enhanced by the presence of a strongly electron-withdrawing nitro group at the 2-position. The placement of a leaving group at the 2- or 4-position of a pyridine ring is most favorable for SNAr reactions because the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[2][3] In the case of tert-Butyl (2-nitropyridin-4-yl)carbamate, the nitro group at the 2-position serves as an excellent leaving group in many SNAr reactions, driven by the formation of a stable nitrite anion.
The tert-butoxycarbonyl (Boc) protecting group on the amino functionality at the 4-position offers several advantages. It is a robust protecting group that is stable to a wide range of reaction conditions, yet it can be readily removed under acidic conditions to liberate the free amine.[4][5] This allows for sequential functionalization, where the 2-position is first modified via SNAr, followed by deprotection and subsequent reaction at the 4-amino group. This strategic combination of an activating/leaving group and a protected amine makes this reagent a powerful tool for generating molecular diversity.
The SNAr Mechanism: A Stepwise Pathway to Substitution
The nucleophilic aromatic substitution reaction of tert-Butyl (2-nitropyridin-4-yl)carbamate proceeds via a well-established two-step addition-elimination mechanism.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the nitro group (C2). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom and the oxygen atoms of the nitro group, which provides significant stabilization.[2]
Step 2: Elimination of the Leaving Group and Aromatization
In the second, typically fast, step, the leaving group (the nitro group as a nitrite anion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the substituted product.
// Reactants sub [label=<
tert-Butyl (2-nitropyridin-4-yl)carbamate
]; nuc [label="Nu⁻", fontcolor="#EA4335"];
// Meisenheimer Complex mc [label=<
Meisenheimer Complex (Resonance Stabilized)
];
// Products prod [label=<
4-Boc-amino-2-substituted-pyridine
]; lg [label="NO₂⁻", fontcolor="#34A853"];
// Arrows sub -> mc [label=" + Nu⁻ (slow)"]; mc -> prod [label=" (fast)"]; prod -> lg [style=invis]; // for layout mc -> {rank=same; prod; lg}; } .dot Figure 1: General mechanism of the SNAr reaction.
Synthesis of the Starting Material: tert-Butyl (2-nitropyridin-4-yl)carbamate
A reliable supply of the starting material is crucial for any synthetic campaign. While commercially available, understanding its synthesis provides valuable context. A common route involves the protection of 4-amino-2-nitropyridine.
Protocol 1: Boc Protection of 4-Amino-2-nitropyridine
This protocol details the synthesis of tert-Butyl (2-nitropyridin-4-yl)carbamate from commercially available 4-amino-2-nitropyridine.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Amino-2-nitropyridine | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate (Boc)₂O | ≥97% | Commercially Available |
| Triethylamine (Et₃N) | ≥99% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Saturated aq. NaHCO₃ | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous MgSO₄ | Commercially Available |
Procedure
-
To a solution of 4-amino-2-nitropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add triethylamine (1.5 eq).
-
To this stirred solution, add a solution of di-tert-butyl dicarbonate (1.2 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate solution (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford tert-Butyl (2-nitropyridin-4-yl)carbamate as a solid.
Application Notes and Protocols for SNAr Reactions
The following protocols provide detailed methodologies for the reaction of tert-Butyl (2-nitropyridin-4-yl)carbamate with common classes of nucleophiles.
Protocol 2: Reaction with Amine Nucleophiles
The displacement of the 2-nitro group with primary and secondary amines is a facile process, leading to the formation of 2,4-diaminopyridine derivatives, which are important scaffolds in medicinal chemistry.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| tert-Butyl (2-nitropyridin-4-yl)carbamate | As prepared | |
| Amine (e.g., Piperidine, Morpholine) | ≥99% | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Commercially Available |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Water | Deionized | |
| Brine | Prepared in-house | |
| Anhydrous Na₂SO₄ | Commercially Available |
Procedure
-
To a solution of tert-Butyl (2-nitropyridin-4-yl)carbamate (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO, 0.5 M), add the desired amine nucleophile (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-substituted pyridine.
Protocol 3: Reaction with Thiol Nucleophiles
Thiolates are excellent nucleophiles for SNAr reactions, readily displacing the nitro group to form 2-thioether-substituted pyridines.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| tert-Butyl (2-nitropyridin-4-yl)carbamate | As prepared | |
| Thiol (e.g., Thiophenol, Ethanethiol) | ≥98% | Commercially Available |
| Sodium hydride (NaH), 60% dispersion in oil | Commercially Available | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Saturated aq. NH₄Cl | Prepared in-house | |
| Diethyl ether | ACS Grade | Commercially Available |
| Water | Deionized | |
| Brine | Prepared in-house | |
| Anhydrous Na₂SO₄ | Commercially Available |
Procedure
-
To a suspension of sodium hydride (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add the thiol (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to generate the thiolate.
-
Add a solution of tert-Butyl (2-nitropyridin-4-yl)carbamate (1.0 eq) in anhydrous DMF to the thiolate solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with water (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Reaction with Alkoxide Nucleophiles
Alkoxides can also serve as effective nucleophiles, leading to the formation of 2-alkoxypyridine derivatives.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| tert-Butyl (2-nitropyridin-4-yl)carbamate | As prepared | |
| Alcohol (e.g., Methanol, Ethanol) | Anhydrous | Commercially Available |
| Sodium hydride (NaH), 60% dispersion in oil | Commercially Available | |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Saturated aq. NH₄Cl | Prepared in-house | |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Water | Deionized | |
| Brine | Prepared in-house | |
| Anhydrous Na₂SO₄ | Commercially Available |
Procedure
-
To a suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add the desired alcohol (1.5 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the alkoxide.
-
Add tert-Butyl (2-nitropyridin-4-yl)carbamate (1.0 eq) to the reaction mixture.
-
Heat the reaction to reflux and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Subsequent Transformations: Deprotection and Further Functionalization
A key advantage of using tert-Butyl (2-nitropyridin-4-yl)carbamate is the ability to deprotect the 4-amino group after the SNAr reaction, opening up avenues for further synthetic modifications.
Protocol 5: Boc Deprotection
The Boc group is typically removed under acidic conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Boc-protected aminopyridine derivative | As prepared | |
| Trifluoroacetic acid (TFA) | Reagent grade | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated aq. NaHCO₃ | Prepared in-house |
Procedure
-
Dissolve the Boc-protected aminopyridine derivative (1.0 eq) in dichloromethane (DCM, 0.1 M).
-
Add trifluoroacetic acid (TFA, 10 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours. Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected 4-aminopyridine derivative.
Conclusion and Future Perspectives
tert-Butyl (2-nitropyridin-4-yl)carbamate stands out as a highly valuable and versatile building block in organic synthesis. Its reactivity in SNAr reactions, coupled with the strategic placement of a Boc-protected amine, provides a robust platform for the synthesis of a wide array of functionalized 2-aminopyridines. The protocols detailed in this guide offer a solid foundation for researchers to explore the rich chemistry of this reagent. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the applications of such well-designed synthetic intermediates will undoubtedly expand, enabling the efficient construction of complex molecules with potential therapeutic applications.
References
-
Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (2018). PubMed. Retrieved from [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. Retrieved from [Link]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (2013). I have a problem with boc deprotection of pyridinium salts. Retrieved from [Link]
-
Khan Academy. (2019). Nucleophilic aromatic substitutions. Retrieved from [Link]
-
Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. (n.d.). NIH. Retrieved from [Link]
-
A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. (n.d.). NIH. Retrieved from [Link]
-
YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Retrieved from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). NIH. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]
-
tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate. (n.d.). NIH. Retrieved from [Link]
-
tert-Butyl N-(thiophen-2-yl)carbamate. (n.d.). NIH. Retrieved from [Link]
-
PubMed. (2013). tert-Butyl N-(thio-phen-2-yl)carbamate. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl (2-nitropyridin-4-yl)carbamate
Welcome to the Advanced Synthesis Support Hub. Ticket Subject: Yield Optimization & Troubleshooting for Nitro-Pyridine Carbamates. Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary
Synthesizing tert-butyl (2-nitropyridin-4-yl)carbamate is chemically deceptive. While standard protocols exist for aniline protection, the 2-nitro group on the pyridine ring acts as a powerful electron-withdrawing group (EWG), dramatically reducing the nucleophilicity of the C4-amine (in direct protection) and destabilizing intermediates (in Curtius rearrangements).
This guide addresses the three primary synthetic routes, ranked by reliability for this specific substrate.
Route 1: The Curtius Rearrangement (Recommended for Bench Scale)
Starting Material: 2-Nitropyridine-4-carboxylic acid.
Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (
The Protocol
This route is generally preferred because it avoids the low nucleophilicity issue of the amine. However, it is strictly moisture-sensitive.
-
Activation: Suspend 2-nitropyridine-4-carboxylic acid (1.0 equiv) in anhydrous
-BuOH (10-15 V). Add (1.1 equiv) at ambient temperature. The solid should dissolve. -
Azidation: Cool to 0°C. Add DPPA (1.1 equiv) dropwise. Stir for 1 hour at 0°C, then 1 hour at RT.
-
Rearrangement: Heat to reflux (
) for 4–12 hours. Monitor for the disappearance of the acyl azide intermediate. -
Workup: Concentrate, dilute with EtOAc, wash with 5% citric acid (removes phosphate byproducts), sat.
, and brine.
Troubleshooting Guide (Q&A)
Q: My reaction stalled at the intermediate stage. What happened? A: You likely formed the acyl azide but failed to reach the activation energy for the rearrangement to isocyanate.
-
Fix: Ensure the internal temperature reaches
. If using THF as a co-solvent, switch to purengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -BuOH or Toluene/ -BuOH to hit higher reflux temperatures.
Q: I isolated a large amount of urea byproduct (1,3-bis(2-nitropyridin-4-yl)urea). Why? A: Moisture ingress. The isocyanate intermediate reacted with water to form the amine, which then attacked the remaining isocyanate.
-
Fix: Use molecular sieves in the solvent. Ensure glassware is oven-dried. Do not use old
-BuOH (it is hygroscopic).
Q: The product is contaminated with phosphates. A: DPPA byproducts are sticky.
-
Fix: The citric acid wash is non-negotiable. Alternatively, flash chromatography on silica usually separates the carbamate (
in 3:7 EtOAc/Hex) from phosphates ( ).
Route 2: Direct N-Boc Protection (The "Nucleophilicity" Trap)
Starting Material: 4-Amino-2-nitropyridine.
Reagents:
The Challenge
The 2-nitro group pulls electron density from the ring, making the 4-amino group extremely non-nucleophilic. Standard conditions (DCM,
Optimized Protocol (Strong Base Method)
-
Deprotonation: Dissolve 4-amino-2-nitropyridine in anhydrous THF at
. -
Base Addition: Add NaHMDS (Lithium or Sodium Hexamethyldisilazide, 2.0 equiv) dropwise. The solution will turn deep red/purple (deprotonated amine anion). Stir for 30 min.
-
Electrophile: Add
(1.2 equiv) in THF. -
Warm: Allow to warm to RT naturally. Quench with
.
Troubleshooting Guide (Q&A)
Q: I used DMAP and
-
Fix: Use stoichiometric DMAP (1.0 equiv) instead of catalytic. It acts as an acyl transfer agent. Note that removing stoichiometric DMAP requires rigorous acidic washing, which might cleave the Boc group if not careful (use cold 0.5 M HCl).
Q: I see bis-Boc protection (
-
Fix: Use only 1.05 equiv of NaHMDS. If bis-Boc forms, treat the crude with
in MeOH at RT for 1 hour; the second Boc group is labile and will fall off, leaving the mono-Boc product.
Route 3: Buchwald-Hartwig Coupling (High-Yield Scale-Up)
Starting Material: 4-Chloro-2-nitropyridine.
Reagents: tert-Butyl carbamate (
The Protocol
This is the most robust method for multi-gram scale but requires expensive catalysts.
-
Catalyst System:
(5 mol%) + Xantphos (10 mol%). -
Base:
(2.0 equiv). -
Solvent: 1,4-Dioxane (anhydrous),
.
Why Xantphos?
The large bite angle of Xantphos facilitates the reductive elimination step, which is difficult for electron-deficient aryl halides.
Visualizing the Workflows
Figure 1: Decision Matrix for Synthesis Strategy
Use this logic flow to determine the correct route based on your available starting materials and lab constraints.
Caption: Strategic decision tree for selecting the optimal synthetic pathway based on starting material availability and critical process risks.
Comparative Data Analysis
| Parameter | Route A (Curtius) | Route B (Direct NaHMDS) | Route B (Direct DMAP) | Route C (Buchwald) |
| Yield (Typical) | 65–75% | 70–85% | 30–50% | 80–90% |
| Reaction Time | 6–12 h | 1–2 h | 24–48 h | 4–8 h |
| Moisture Sensitivity | High (Explosion/Urea risk) | High (Base hydrolysis) | Low | Moderate |
| Purification | Difficult (Phosphate removal) | Moderate | Easy | Difficult (Pd removal) |
| Cost | Moderate (DPPA is pricey) | Low | Low | High (Pd/Ligand) |
References
-
Curtius Rearrangement on Pyridines
-
Source: Yamada, K., et al. "Diphenylphosphorazidate (DPPA) as a Reagent for the Synthesis of Carbamates."[1] Journal of Organic Chemistry.
- Relevance: Establishes the DPPA/Et3N/t-BuOH protocol as a standard for converting heterocyclic acids to Boc-amines.
-
-
Buchwald-Hartwig Coupling for Nitro-Pyridines
-
Source: Yin, J., & Buchwald, S. L. "Palladium-Catalyzed Intermolecular Amidation of Aryl Halides." Journal of the American Chemical Society.[2]
- Relevance: Defines Xantphos as the ligand of choice for electron-deficient substr
-
-
Direct Amination Techniques
-
Source: Organic Synthesis (Org.[3] Synth. 2008, 85, 10-14).
- Relevance: Provides general procedures for handling base-sensitive carbam
-
Sources
Optimizing purification of tert-Butyl (2-nitropyridin-4-yl)carbamate via column chromatography
Technical Support Center: Purification of tert-Butyl (2-nitropyridin-4-yl)carbamate
Subject: Optimization of Column Chromatography & Purification Workflows Ticket ID: PUR-BOC-PYR-004 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
Purifying tert-butyl (2-nitropyridin-4-yl)carbamate presents a specific set of challenges: the electron-deficient nature of the nitropyridine ring, the acid-sensitivity of the Boc group, and the common presence of excess Boc anhydride (Boc₂O). This guide moves beyond standard protocols to address the physicochemical nuances of this specific intermediate.
Module 1: Pre-Purification Diagnostics
Q: Before I run a column, is there a more efficient isolation method? A: Yes. Because the target molecule contains a rigid nitropyridine core and a carbamate moiety, it often exhibits high crystallinity. Before committing to chromatography, attempt precipitation/crystallization .
-
Protocol: Dissolve the crude residue in a minimum amount of hot Ethyl Acetate (EtOAc). Slowly add warm Hexanes (or Heptane) until slight turbidity persists. Cool to room temperature, then 4°C.
-
Why this works: The target is moderately polar; the main impurity (Boc₂O) is highly soluble in hexanes. This difference often allows the product to crash out while Boc₂O stays in the mother liquor.
Q: My TLC shows a "streak" rather than a spot. How do I fix this? A: Streaking (tailing) indicates an interaction between the basic pyridine nitrogen and the acidic silanol groups on the silica gel.
-
The Fix: Add 1% Triethylamine (TEA) to your mobile phase.
-
The Nuance: While the 2-nitro group is electron-withdrawing (reducing the basicity of the pyridine nitrogen), the carbamate NH and the ring nitrogen can still hydrogen bond with silica. TEA blocks these active sites.
Module 2: The Chromatography Strategy
Q: What is the optimal stationary and mobile phase? A:
-
Stationary Phase: Standard Silica Gel 60 (40-63 µm).
-
Alternative: If streaking persists despite TEA, use Amino-functionalized Silica (NH₂-Silica) . This eliminates the need for TEA and prevents acid-catalyzed Boc deprotection.
-
-
Mobile Phase: Hexanes / Ethyl Acetate (Gradient).[1]
-
Starting Point: 0% to 50% EtOAc in Hexanes.
-
DCM/MeOH: Avoid unless the compound is insoluble in EtOAc. Methanol can sometimes cause transesterification or nucleophilic attack on the nitro group under forcing conditions, though rare.
-
Q: How should I load the sample? A: Solid (Dry) Loading is mandatory for this compound.
-
Reasoning: Nitropyridine carbamates often have poor solubility in non-polar starting solvents (Hexanes). Liquid loading with DCM or EtOAc will cause "band broadening" (the sample elutes in a wide volume) because the solvent strength of the load is higher than the mobile phase.
-
Protocol: Dissolve crude in minimal DCM/MeOH -> Add Celite (1:2 ratio w/w) -> Rotovap to dryness -> Pack the resulting powder on top of the column.
Module 3: Removing Excess Boc Anhydride (Boc₂O)[2]
Q: I have a persistent impurity spot just above my product. Is it Boc₂O? A: Likely, yes. Boc₂O is non-polar and often co-elutes if the gradient is too steep. It is difficult to see under UV (254 nm) but stains with Iodine or Ninhydrin.
Q: How do I remove it without a difficult column separation? A: Use a chemical scavenger before the column.
-
The "DMAP/Amino-Silica" Method: Add 0.5 eq of Dimethylaminopyridine (DMAP) or a polymer-supported amine to the crude mixture. React for 30 mins. This converts Boc₂O into water-soluble species or binds it to the polymer.
-
The Sublimation Method: If your product is solid and stable, place the crude under high vacuum (<0.1 mbar) at 40-50°C. Boc₂O sublimes rapidly; the nitropyridine carbamate is generally non-volatile.
Module 4: Visualization & Logic Flow
Decision Matrix: Purification Workflow
The following diagram outlines the logical decision process for purifying this specific class of molecules.
Caption: Logical workflow for isolating nitropyridine carbamates, prioritizing non-chromatographic methods first.
Module 5: Comparison of Purification Methods
| Method | Efficiency | Product Loss | Boc₂O Removal | Notes |
| Crystallization | High | Low | Excellent | Best for >5g scale. Requires optimizing solvent ratios. |
| Standard Column | Medium | Low | Poor | Boc₂O often "smears" into product fractions. |
| Dry Load Column | High | Low | Good | Sharpens bands, preventing overlap with impurities. |
| Scavenger Resin | Very High | Very Low | Excellent | Expensive, but saves time on difficult separations. |
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry. Link
-
Sigma-Aldrich. (n.d.). Application Note: N-Boc protection and Removal of Excess Boc2O. Link
-
ResearchGate. (2017). Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate. Link
-
Fujifilm Wako. (n.d.).[2] Differences between silica gel plate and amino silica gel plate. Link
Sources
- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. Silica Gel TLC Plate (NH2 Modified) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Technical Support Center: Recrystallization of tert-Butyl (2-nitropyridin-4-yl)carbamate
Welcome to the technical support guide for the purification of tert-Butyl (2-nitropyridin-4-yl)carbamate. This document provides troubleshooting advice and detailed protocols to address common challenges encountered during the recrystallization of this key intermediate. Our guidance is grounded in the physicochemical properties of the molecule and best practices established in the field for analogous compounds.
The molecular structure of tert-Butyl (2-nitropyridin-4-yl)carbamate presents a classic purification challenge. It contains a bulky, nonpolar tert-butyl group, which enhances solubility in nonpolar organic solvents, and a highly polar 2-nitropyridine moiety, which favors polar solvents.[1] This dual nature means that selecting an appropriate recrystallization solvent system is critical for achieving high purity and yield.
Troubleshooting and FAQs
Q1: My initial attempts at single-solvent recrystallization result in either no dissolution or complete solubility even at room temperature. What is the recommended starting point?
This is a common issue stemming from the molecule's mixed polarity. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[2] Given the compound's structure, a single solvent that perfectly meets these criteria can be elusive.
Expert Recommendation:
Begin your solvent screen with moderately polar solvents. Based on purification data for similar nitropyridine and tert-butyl carbamate derivatives, the following solvents are recommended for initial screening:
-
Ethyl Acetate (EtOAc): Often provides a good balance of solubility. Patents for related nitropyridine derivatives have successfully used ethyl acetate to isolate pure compounds by stirring the crude solid at room temperature and then cooling to induce crystallization.[3]
-
Isopropanol (IPA) or Ethanol (EtOH): These protic solvents can effectively dissolve the compound when heated due to hydrogen bonding interactions with the carbamate and nitro groups. Their lower polarity compared to methanol often leads to better crystal formation upon cooling.
-
Methanol (MeOH): While often a strong solvent, it has been used successfully for recrystallizing other nitropyridine derivatives.[4] Use with caution, as high solubility may lead to poor recovery.
If the compound is too soluble in these solvents, proceed to a solvent/anti-solvent system (see Q2). If it is insoluble even when hot, a more polar solvent or a different solvent pair may be necessary.
Q2: The compound is highly soluble in most common solvents, leading to very low recovery. How can I improve my yield?
When a compound is too soluble for a single-solvent recrystallization, the preferred method is a binary solvent system, often called a solvent/anti-solvent or solvent-pair system.[5] This technique involves dissolving the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of a miscible "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes turbid.
Recommended Solvent Pairs:
| Good Solvent | Anti-Solvent | Rationale & Citation |
| Ethyl Acetate | n-Hexane or Heptane | This is a highly effective and commonly used pair for compounds with mixed polarity. The ethyl acetate solubilizes the polar functionalities, while the nonpolar hexane reduces the overall solvating power, forcing the compound out of solution upon cooling. This system has been documented for purifying other tert-butyl carbamate compounds.[6][7] |
| Acetone | n-Hexane or Heptane | Similar in principle to the EtOAc/Hexane system, acetone is a slightly more polar "good" solvent.[5] |
| Dichloromethane (DCM) | n-Hexane or Heptane | DCM is an excellent solvent for a wide range of organic molecules.[8] However, its low boiling point (40 °C) requires careful handling. This pair is useful if the compound is difficult to dissolve in EtOAc or acetone. |
| Methanol | Water | This classic polar pair can be effective. Methanol dissolves the compound, and the addition of water as an anti-solvent drastically reduces solubility. Use caution, as some organic molecules may "oil out" rather than crystallize from aqueous mixtures. |
Q3: During cooling, my compound separates as an oil instead of forming solid crystals. What causes this and how can it be prevented?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the solution is too concentrated (supersaturated). The resulting oil is an amorphous, impure liquid phase.
Troubleshooting Strategies:
-
Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature on a benchtop before transferring it to an ice bath. Rapid cooling promotes supersaturation and oiling.
-
Decrease Solution Concentration: Reheat the mixture until the oil redissolves. Add a small amount (5-10% more) of the hot "good" solvent to lower the saturation point.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.
-
Seeding: If available, add a single, pure crystal of the target compound to the cooled solution to act as a template for crystal growth.
-
-
Modify the Solvent System: If oiling persists, the solvent may be inappropriate. Try a solvent with a lower boiling point or switch to a different solvent/anti-solvent pair.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: Place a small amount of the crude solid (20-30 mg) in a test tube and add the chosen solvent (e.g., Ethyl Acetate) dropwise at room temperature. If it dissolves immediately, the solvent is unsuitable. If it is sparingly soluble, proceed.
-
Dissolution: Transfer the bulk of the crude tert-Butyl (2-nitropyridin-4-yl)carbamate to an Erlenmeyer flask. Add the minimum amount of the selected solvent required to create a slurry. Heat the mixture to boiling (using a hot plate and a condenser) while stirring. Continue adding small portions of the hot solvent until the solid is just fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the process can be accelerated by placing the flask in an ice-water bath for at least 30 minutes to maximize recovery.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Solvent/Anti-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethyl acetate required for complete dissolution.
-
Addition of Anti-Solvent: While keeping the solution hot, add n-hexane dropwise with swirling until a persistent cloudiness (turbidity) is observed. This indicates the point of saturation.
-
Clarification: Add a few more drops of hot ethyl acetate until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystallization is established, cool further in an ice bath to maximize the yield.
-
Isolation and Drying: Collect, wash (with a cold mixture of the solvent/anti-solvent or pure anti-solvent), and dry the crystals as described in Protocol 1.
Visualization of Workflow
The following diagram outlines the decision-making process for selecting a suitable recrystallization method.
Caption: Decision workflow for recrystallization method selection.
References
-
Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]
- Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
- Google Patents. (2020). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
-
ResearchGate. (2006). (PDF) Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2008). tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate. Retrieved from [Link]
-
RSC Education. (n.d.). Purifying by recrystallisation | 16–18 years. Retrieved from [Link]
-
The Royal Society of Chemistry. (2016). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Retrieved from [Link]
- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 3. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. tert-Butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Guide: Stability & Handling of tert-Butyl (2-nitropyridin-4-yl)carbamate
This technical guide details the stability profile, handling protocols, and troubleshooting strategies for tert-Butyl (2-nitropyridin-4-yl)carbamate . It is designed for researchers requiring precise control over deprotection and workup conditions.
Executive Stability Profile
The stability of tert-butyl (2-nitropyridin-4-yl)carbamate is defined by two opposing reactivities: the acid-lability of the carbamate (Boc) group and the electrophilicity of the 2-nitropyridine core in basic media.
| Media Type | Stability Status | Primary Chemical Event | Critical Risk |
| Acidic (Strong) | Unstable | Boc Deprotection | Quantitative cleavage of the tert-butyl carbamate to yield the free amine. |
| Acidic (Weak) | Stable | Protonation | Reversible protonation of the pyridine nitrogen ( |
| Basic (Strong) | Unstable | Nucleophilic attack at C-2, displacing the nitro group (formation of 2-pyridones). | |
| Basic (Mild) | Stable | Deprotonation | Reversible deprotonation of the carbamate N-H ( |
Acidic Media: Controlled Deprotection
In acidic environments, the tert-butyl carbamate moiety is the exclusive site of reactivity. The 2-nitropyridine core is electronically deactivated by the nitro group, rendering it stable to electrophilic attack or acid-mediated degradation, provided non-reducing acids are used.
Mechanism of Action
The reaction proceeds via protonation of the carbamate carbonyl, followed by the elimination of the tert-butyl cation (E1 mechanism) to release isobutylene and carbon dioxide.
Standard Operating Procedure (SOP): Boc Deprotection
Objective: Clean removal of the Boc group without affecting the nitro moiety.
Reagents:
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.
-
Dichloromethane (DCM).
-
Optional: Triethylsilane (scavenger).
Protocol:
-
Dissolution: Dissolve 1.0 eq of tert-butyl (2-nitropyridin-4-yl)carbamate in DCM (0.1 M concentration).
-
Acid Addition:
-
Method A (TFA): Add TFA dropwise to reach a 1:1 to 1:4 ratio (v/v) with DCM.
-
Method B (HCl): Add 5-10 eq of 4M HCl/Dioxane solution.
-
-
Reaction: Stir at room temperature (20–25 °C) . Monitor by TLC or LCMS.
-
Typical duration: 1–4 hours.[1]
-
-
Workup (Critical):
-
Concentrate in vacuo to remove excess acid/solvent.
-
Do not use strong base (NaOH/KOH) to neutralize if the free base is required (see Section 3). Use saturated
or ion-exchange resin (weakly basic).
-
Mechanistic Workflow (Acid)
Figure 1: Acid-mediated cleavage pathway of the Boc group preserving the nitropyridine core.
Basic Media: The Hazard
The 2-nitropyridine moiety is highly electrophilic. The nitro group at the ortho position (C-2) activates the ring toward Nucleophilic Aromatic Substitution (
The Instability Mechanism
In the presence of strong nucleophiles (e.g.,
Risk Factor: The 4-amino group (Boc-protected) provides some resonance stabilization, but it is insufficient to fully protect the C-2 position from strong nucleophiles.
Safe Handling Guide
-
Permissible Bases: Sodium bicarbonate (
), Potassium carbonate ( ), Triethylamine ( ), Pyridine. -
Prohibited Bases: Sodium hydroxide (
), Lithium hydroxide ( ), Sodium methoxide ( ), Sodium hydride ( ). -
Temperature Limit: Avoid heating >50 °C in basic media.
Mechanistic Workflow (Base Degradation)
Figure 2: Base-mediated degradation pathway via Nucleophilic Aromatic Substitution (
Troubleshooting & FAQs
Q1: During workup with 1M NaOH, the organic layer turned deep yellow/orange. What happened?
Diagnosis: You likely triggered an
Q2: Can I use K2CO3 in DMF for an alkylation reaction on the carbamate nitrogen?
Diagnosis: Yes, but with caution.
Explanation: The
Q3: I need to remove the Boc group, but my molecule has an acid-sensitive acetal elsewhere.
Diagnosis: Standard TFA/HCl cannot be used. Alternative: Use TMSOTf / 2,6-lutidine or ZnBr2 in DCM . These Lewis acid methods can cleave Boc groups under milder conditions than Brønsted acids, though optimization is required for nitropyridines.
References
-
Nucleophilic Arom
) in Nitropyridines -
Boc Deprotection Methodologies
- Source: Fisher Scientific. "Amine Protection / Deprotection Protocol."
- Relevance: Standard protocols for acid-medi
-
Hydrolysis of Nitropyridines in Base
-
Source: ResearchGate / 4-Nitropyridine N-oxide reactivity studies.[6]
- Relevance: Confirms the displacement of nitro groups by hydroxyl ions to form pyridones.
-
-
Synthesis and Stability of 2-amino-nitropyridines
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison Guide: IR Spectroscopy of tert-Butyl (2-nitropyridin-4-yl)carbamate
Topic: IR Spectroscopy Characteristic Bands for tert-Butyl (2-nitropyridin-4-yl)carbamate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs), tert-butyl (2-nitropyridin-4-yl)carbamate serves as a critical protected intermediate. Its production typically involves the chemoselective N-acylation of 4-amino-2-nitropyridine using di-tert-butyl dicarbonate (Boc₂O).
For process chemists, the ability to distinguish the product from the starting material (SM) and the hydrolytically unstable Boc anhydride reagent is paramount. This guide provides a definitive comparative analysis of the infrared (IR) spectral signatures required for reaction monitoring and structural validation.
Key Technical Insight: The electron-deficient nature of the 2-nitropyridine ring induces a hypsochromic shift (to higher wavenumbers) in the carbamate carbonyl stretch compared to aliphatic Boc-amines, placing the diagnostic C=O band in the 1720–1740 cm⁻¹ region.
Structural Analysis & Vibrational Theory
To accurately interpret the IR spectrum, one must deconstruct the molecule into its interacting functional zones. The nitro group at position 2 exerts a strong electron-withdrawing effect (-I, -M), effectively pulling electron density from the pyridine ring and the exocyclic nitrogen.
Mechanistic Impact on IR Bands
-
Amine Transformation: The conversion of a primary amine (-NH₂) to a secondary carbamate (-NH-CO-O-) eliminates the symmetric N-H stretch and the scissoring mode, replacing them with a single N-H stretch and a strong Carbonyl (C=O) mode.
-
Electronic Conjugation: The lone pair on the carbamate nitrogen is delocalized into both the carbonyl group and the electron-poor pyridine ring. This competition reduces the C=O bond order less than in electron-rich systems, resulting in a higher frequency C=O stretch than typical alkyl carbamates (often >1720 cm⁻¹ vs. ~1690 cm⁻¹).
-
Nitro Group Stability: The -NO₂ stretches (asymmetric and symmetric) remain relatively static, serving as an internal standard for the pyridine scaffold.
Comparative Spectral Analysis
The following table contrasts the critical diagnostic bands of the product against its precursor and the Boc reagent. This data forms the basis for "Go/No-Go" decisions in process control.
Table 1: Diagnostic IR Band Comparison
| Functional Group | Vibration Mode | Starting Material (4-Amino-2-nitropyridine) | Product (tert-Butyl (2-nitropyridin-4-yl)carbamate) | Reagent (Boc₂O) |
| N-H Stretch | Stretching ( | Doublet (3440 & 3300 cm⁻¹) Primary Amine | Singlet (3300–3360 cm⁻¹) Secondary Amine | None |
| Carbonyl (C=O) | Stretching ( | None | Strong, Sharp (1720–1740 cm⁻¹) Carbamate | Split Band (1760 & 1830 cm⁻¹) Anhydride |
| Amine Bending | Scissoring ( | Medium (~1645 cm⁻¹) | Absent | None |
| Nitro (NO₂) | Asymmetric Stretch | Strong (1530–1550 cm⁻¹) | Strong (1530–1550 cm⁻¹) | None |
| Nitro (NO₂) | Symmetric Stretch | Strong (~1350 cm⁻¹) | Strong (~1350 cm⁻¹) | None |
| C-O Stretch | Stretching ( | None | Strong (1150–1250 cm⁻¹) | Strong (~1100–1300 cm⁻¹) |
| Alkyl C-H | Stretching ( | Weak (Aromatic C-H only) | Doublet/Multiplet (2970–2980 cm⁻¹) t-Butyl Methyls | Strong (2980 cm⁻¹) |
Analyst Note: The disappearance of the amine scissoring band at 1645 cm⁻¹ and the appearance of the carbamate carbonyl at 1730 cm⁻¹ is the primary indicator of reaction completion.
Experimental Protocol: ATR-FTIR Monitoring
This protocol uses Attenuated Total Reflectance (ATR) for rapid, solvent-free analysis, ideal for in-process checks.
Reagents & Equipment:
-
FTIR Spectrometer with Diamond/ZnSe ATR accessory.
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate (for cleaning).
-
Reference Standards: Pure 4-amino-2-nitropyridine.
Workflow:
-
Background Scan: Clean the crystal with DCM. Collect a background air spectrum (32 scans, 4 cm⁻¹ resolution).
-
Sampling:
-
Solid: Place ~5 mg of the dried solid directly on the crystal. Apply high pressure using the anvil.
-
Reaction Aliquot: Evaporate a 50 µL aliquot to dryness under nitrogen flow to remove solvent (DCM/THF signals can obscure the fingerprint region). Place residue on crystal.
-
-
Acquisition: Collect sample spectrum (32 scans).
-
Data Processing: Apply baseline correction. Normalize to the Nitro symmetric stretch (~1350 cm⁻¹) if quantitative comparison is needed.
Visualization: Reaction Monitoring Logic
The following diagram illustrates the decision logic for validating the transformation using IR markers.
Caption: Logical decision tree for monitoring the N-Boc protection of 4-amino-2-nitropyridine via FTIR.
References
-
NIST Mass Spectrometry Data Center. IR Spectrum of tert-Butyl carbamate. National Institute of Standards and Technology. Available at: [Link]
-
Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Science Journals. Available at: [Link]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Amines & Carbamates. Department of Chemistry & Biochemistry. Available at: [Link]
-
Royal Society of Chemistry. Spectroscopic characterization of 2-amino-nitropyridine isomers. Available at: [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
